molecular formula C5H15N2+ B1220356 Aminocholine CAS No. 38170-37-5

Aminocholine

Cat. No. B1220356
CAS RN: 38170-37-5
M. Wt: 103.19 g/mol
InChI Key: QMRGNVUDLXOZPG-UHFFFAOYSA-N
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Description

Aminocholine, also known as choline amide, is a compound that has been the subject of scientific research for several decades. It is a derivative of choline, an essential nutrient that is required for the proper functioning of the human body. Aminocholine has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In

Scientific Research Applications

1. Plant Stress and Water-stress Studies

Aminocholine, specifically proline, increases significantly in plants under water stress. This makes proline a potential evaluating parameter for irrigation scheduling and for selecting drought-resistant plant varieties. Its rapid colorimetric determination is beneficial for analyzing numerous samples from field-grown materials (Bates, Waldren, & Teare, 1973).

2. Understanding Schizophrenia and Antipsychotic Treatment

Aminocholine's roles in amino acid and biogenic amine signatures are crucial in understanding schizophrenia. Changes in amino acids levels, including proline, in schizophrenia patients provide insights into the disease's pathophysiology and the impact of antipsychotic treatment (Parksepp et al., 2020).

3. Diabetes Mellitus and Metabolic Regulation

Aminocholine is significant in regulating metabolic processes in diabetes mellitus. Its ability to stimulate insulin secretion and reduce hyperglycemia makes it an area of interest for therapeutic applications (Savych et al., 2021).

4. Improving Plant Abiotic Stress Resistance

Aminocholine compounds like glycine betaine and proline play a role in enhancing plant resistance to various environmental stresses. Their accumulation in plants in response to drought, salinity, extreme temperatures, and other stresses is significant for maintaining enzyme and membrane integrity (Ashraf & Foolad, 2007).

5. Ovarian Cancer Screening and Biomarkers

Amino acids, including those in the aminocholine group, have potential as biomarkers in ovarian cancer screening. Their roles in histidine metabolism, tryptophan metabolism, and other metabolic pathways related to cancer growth highlight their significance in cancer research (Plewa et al., 2017).

6. Nutrition and Wound Healing

Proline, a part of the aminocholine group, is vital in protein synthesis, metabolism, nutrition, wound healing, and immune responses. It's particularly important in collagen and milk proteins, indicating its high physiological need during the life cycle (Wu et al., 2011).

7. Stress Regulation in Animals

Proline acts as a stress regulator in animals, including in the central nervous system of neonatal chicks. Its role in attenuating stress response makes it a subject of interest in neurobiology and animal physiology studies (Hamasu et al., 2009).

8. Yeast Stress Protection

In yeast, proline serves as a stress protectant. Engineered yeast strains that accumulate proline show enhanced tolerance to various stresses, including freezing, desiccation, and oxidation. This has implications for yeast-based industries and bioethanol production (Takagi, 2008).

properties

IUPAC Name

2-aminoethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N2/c1-7(2,3)5-4-6/h4-6H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRGNVUDLXOZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903796
Record name NoName_4547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminocholine

CAS RN

38170-37-5
Record name Aminocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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